molecular formula C46H64N14O12S2 B549326 デスモプレシン CAS No. 16679-58-6

デスモプレシン

カタログ番号: B549326
CAS番号: 16679-58-6
分子量: 1069.2 g/mol
InChIキー: NFLWUMRGJYTJIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

デスモプレシンは、体内の水分バランスを調節するホルモンであるバソプレシンの作用を模倣することで効果を発揮します . 腎臓のバソプレシン受容体、特にネフロンの遠位部と集合管に位置するV2受容体に結合します . この結合は、シグナル伝達カスケードを活性化し、細胞膜へのアクアポリンチャネルの挿入を増加させ、水の再吸収を強化し、尿の産生を減少させます . デスモプレシンは、血栓形成に不可欠な第VIII因子とフォン・ヴィレブランド因子のレベルも増加させます .

類似の化合物との比較

デスモプレシンは、その抗利尿作用の増強と血圧上昇作用の抑制により、バソプレシンアナログの中でユニークです . 他の類似の化合物には、バソプレシン、リプレシン、テルリプレシンがあります . バソプレシンは、抗利尿作用と血管収縮作用の両方を持つ天然ホルモンです . もう1つのアナログであるリプレシンは、尿崩症の治療に使用されますが、デスモプレシンと比較して作用時間が短いです . テルリプレシンは、肝硬変患者の門脈圧亢進性出血の治療における血管収縮作用を主な目的とした、長時間作用型のアナログです . デスモプレシンは、V2受容体に対する選択性と長い作用時間により、水分バランスと出血性疾患に関連する状態の管理に特に効果的です .

生化学分析

Biochemical Properties

Desmopressin interacts with V1, V2, or V3 receptors, each having differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Cellular Effects

Desmopressin acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It enhances the ability to form procoagulant platelets and increases platelet-dependent thrombin generation by enhancing Na+/Ca2+ mobilization .

Molecular Mechanism

Desmopressin predominantly acts via V2 receptors, stimulating a cascade of biochemical events that increase water reabsorption . It enhances intracellular Na+ and Ca2+ fluxes .

Temporal Effects in Laboratory Settings

Desmopressin demonstrates two-compartmental pharmacokinetics, with a dual, sequential absorption process, and linear elimination . The delay between pharmacokinetic and pharmacodynamic responses is estimated at 4 hours .

Dosage Effects in Animal Models

In animal models, the initial dose of desmopressin is gradually increased until the minimal effective dose is determined . Overdosage can lead to fluid retention, hyponatremia, and decreased plasma osmolality .

Metabolic Pathways

Desmopressin is minimally metabolized in the liver, suggesting that human liver metabolism in vivo is not likely to occur . It is predominantly excreted renally .

Transport and Distribution

Desmopressin is transported and distributed within cells and tissues via its interaction with V1, V2, or V3 receptors . It is predominantly excreted renally .

準備方法

デスモプレシンは、固相合成と液相酸化を組み合わせた方法で合成されます。プロセスは、固相合成を用いて線状デスモプレシンのペプチド樹脂を合成することから始まります。 これは、樹脂結合ペプチド鎖にアミノ酸を段階的に添加することを伴います . 線状ペプチドを合成した後、樹脂から切断して粗ペプチドを得ます。 次に、粗ペプチドを逆相高速液体クロマトグラフィー(HPLC)を使用して精製します . 精製後、ペプチドは液相酸化を受けてジスルフィド結合を形成し、これはデスモプレシンの生物学的活性に不可欠です . 最後に、ペプチドは安定性と溶解性を高めるために酢酸塩に変換されます .

生物活性

Desmopressin (DDAVP) is a synthetic analog of vasopressin, primarily used for its antidiuretic and hemostatic properties. Its biological activity is characterized by its interactions with specific receptors in the body, leading to various therapeutic effects. This article explores the biological mechanisms, clinical applications, and associated risks of desmopressin, supported by data tables and case studies.

Desmopressin primarily acts as an agonist for the vasopressin V2 receptors located in the renal collecting ducts. Upon binding to these receptors, desmopressin stimulates adenylyl cyclase activity, resulting in increased intracellular cyclic AMP (cAMP) levels. This cascade leads to the insertion of aquaporin-2 channels into the luminal membrane of the collecting duct cells, enhancing water reabsorption and thereby reducing urine output .

Key Points of Mechanism:

  • V2 Receptor Agonism: Increases water reabsorption in kidneys.
  • Adenylyl Cyclase Activation: Elevates cAMP levels.
  • Aquaporin Insertion: Enhances membrane permeability to water.

Clinical Applications

Desmopressin is widely used for several medical conditions:

  • Diabetes Insipidus: It effectively manages central diabetes insipidus by reducing excessive urination.
  • Nocturia: Long-term studies indicate that desmopressin significantly decreases nocturnal voids in patients with nocturia caused by nocturnal polyuria .
  • Bleeding Disorders: It is utilized in treating patients with hemophilia A and von Willebrand disease (VWD) by increasing plasma levels of factor VIII and von Willebrand factor (VWF) during surgical procedures .

Case Studies

  • Bleeding Disorders:
    A study involving 66 patients with type 1 or 2 VWD showed a biologic response rate of 27% in type 1 and 18% in type 2 VWD after administration of desmopressin . The study highlighted that genotype could better predict responses in certain patients.
  • Nocturia Treatment:
    In a long-term study, patients receiving desmopressin experienced a reduction in nocturnal voids from an average of 3.1 to 1.3 over 12 months. Upon cessation, voiding frequency returned to baseline levels, indicating treatment dependency .

Efficacy Data Table

ConditionResponse RateNotes
Type 1 VWD27%Higher response compared to type 2 VWD
Type 2 VWD18%Variability based on subtype
NocturiaSignificant reductionAverage voids decreased from 3.1 to 1.3

Safety Profile and Risks

Despite its efficacy, desmopressin is associated with risks, particularly hyponatremia, which can occur due to excessive fluid retention. A meta-analysis indicated that desmopressin use increases the odds of hyponatremia by more than five times compared to placebo .

Hyponatremia Incidence Data Table

Study PopulationHyponatremia RateFollow-up Duration
General population4.4%90 days
Elderly patientsIncreased riskVariable

特性

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLWUMRGJYTJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N14O12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16679-58-6
Record name Desmopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmopressin
Reactant of Route 2
Reactant of Route 2
Desmopressin
Reactant of Route 3
Desmopressin
Reactant of Route 4
Desmopressin
Reactant of Route 5
Desmopressin
Reactant of Route 6
Desmopressin
Customer
Q & A

A: Desmopressin is a synthetic analogue of the antidiuretic hormone vasopressin. It primarily exerts its effects by binding to vasopressin V2 receptors (V2R) located on the surface of cells. []

    ANone:

    • Spectroscopic Data: Spectroscopic characterization data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be found in the literature and pharmaceutical resources. []

    A: Desmopressin formulations are designed for specific routes of administration, such as intravenous, subcutaneous, and intranasal. [, , ] Specific information on material compatibility for various applications can be found in pharmaceutical development and formulation research. []

    A: Desmopressin is a peptide hormone analogue and does not possess catalytic properties. Its mechanism of action primarily involves receptor binding and signal transduction, not the catalysis of chemical reactions. []

    A: Yes, computational studies have been performed to understand desmopressin's structure-activity relationships and to develop quantitative structure-activity relationship (QSAR) models. [, ] These models aim to predict the biological activity of desmopressin analogues based on their structural features.

    A: Desmopressin itself is a modified form of vasopressin, designed to have enhanced antidiuretic properties and reduced vasoconstrictive effects. [] Research on SAR has explored various substitutions and modifications to the peptide structure, aiming to further improve its properties, such as:

    • Increased duration of action: Modifications have focused on increasing the half-life of desmopressin to reduce dosing frequency. []
    • Enhanced selectivity for V2R: Selectivity for V2R over V1 receptors (V1R) is desirable to minimize potential side effects, such as vasoconstriction. [, ]

    A: Desmopressin formulations, such as intranasal drops, aim for stability during storage and administration. [] Strategies to improve stability and bioavailability include:

    • Lyophilization: Freeze-drying (lyophilization) is used to enhance the long-term stability of desmopressin formulations. []
    • Intranasal formulations: Intranasal administration can bypass first-pass metabolism, leading to improved bioavailability compared to oral administration. [, ]
    • Controlled-release formulations: Research on controlled-release formulations seeks to prolong the duration of action and improve patient compliance. []

    A: As a pharmaceutical compound, desmopressin production, handling, and disposal are subject to strict regulations to ensure worker safety, product quality, and environmental protection. [] Specific regulations vary depending on the geographical location and intended use.

    ANone: Desmopressin exhibits different PK/PD profiles depending on the route of administration:

    • Absorption: Intravenous administration leads to rapid and complete absorption, while intranasal and subcutaneous routes result in variable absorption rates. [, ]
    • Distribution: Desmopressin distributes widely in the body, with a volume of distribution influenced by factors like renal function. [, ]
    • Metabolism: Desmopressin is mainly metabolized in the liver and kidneys. []
    • Excretion: Renal excretion is the primary route of elimination for desmopressin, and its clearance is significantly affected by renal function. [, ]
    • In vivo activity: The duration of desmopressin's antidiuretic effect varies between individuals and is influenced by factors like dose, route of administration, and renal function. [, ]

    ANone:

    • In vitro: Cell-based assays have been used to study desmopressin's effects on V2R signaling and the release of VWF and FVIII from endothelial cells. [, ]
    • In vivo: Animal models, particularly dogs, have been used to investigate desmopressin's effects on various parameters, including FVIII and VWF levels, bleeding time, and platelet function. [, , ]
    • Clinical Trials: Numerous clinical trials have been conducted to evaluate the efficacy and safety of desmopressin in various conditions, including:
      • Mild hemophilia A and von Willebrand disease: Desmopressin has been shown to effectively increase FVIII and VWF levels, shorten bleeding time, and reduce bleeding episodes in these patients. [, , , ]
      • Nocturnal enuresis: Desmopressin is a first-line treatment for nocturnal enuresis, effectively reducing nighttime urination frequency. [, , ]
      • Central diabetes insipidus: Desmopressin is used to manage central diabetes insipidus by reducing urine output and preventing dehydration. [, ]

    A: While desmopressin is generally well-tolerated, some individuals exhibit a reduced response. [] This can be due to factors like:

    • Tachyphylaxis: Decreased responsiveness after repeated administrations of desmopressin can occur. []
    • Individual variability: The magnitude of response to desmopressin varies significantly between individuals, influenced by genetic factors and underlying conditions. [, ]
    • Antibodies (Acquired Hemophilia A): In rare cases, individuals with acquired hemophilia A develop antibodies against FVIII, which can render desmopressin ineffective. []
    • Hyponatremia: The most serious potential side effect is hyponatremia (low blood sodium) due to excessive water retention. [, , , ]
    • Headache: Headache is a common side effect, particularly with higher doses or intranasal administration. []
    • Gastrointestinal upset: Nausea, vomiting, and abdominal pain have been reported. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。